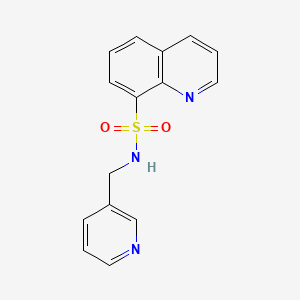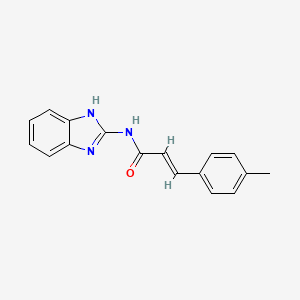
N-(3-pyridinylmethyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-8-quinolinesulfonamide, commonly known as PQS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. PQS is a sulfonamide derivative of quinoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure.
Mécanisme D'action
The mechanism of action of PQS is not fully understood. However, it is believed that PQS exerts its biological effects by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of these proteins or enzymes, leading to the observed biological effects of PQS.
Biochemical and Physiological Effects:
PQS has been shown to have a range of biochemical and physiological effects. In terms of its biochemical effects, PQS has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. PQS has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. In terms of its physiological effects, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PQS in lab experiments is its relatively simple and straightforward synthesis method. PQS is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using PQS in lab experiments is its potential toxicity, which can limit its use in certain applications. Additionally, PQS can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several future directions for research on PQS. One possible direction is to study the potential use of PQS in cancer therapy. Another direction is to investigate the mechanism of action of PQS in more detail, which could lead to the development of more effective drugs based on PQS. Additionally, PQS could be further studied for its potential use in catalysis, as it has already been shown to be an effective catalyst for certain chemical reactions. Overall, PQS is a promising compound with a range of potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of PQS involves the reaction of 8-aminoquinoline with formaldehyde and pyridine. The resulting product is then treated with sulfamic acid to form PQS. The synthesis of PQS is a relatively simple and straightforward process, which makes it a popular choice for researchers who require large quantities of the compound for their experiments.
Applications De Recherche Scientifique
PQS has been extensively studied for its potential applications in various fields of research. In medicine, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In biology, PQS has been used as a fluorescent probe to detect the presence of zinc ions in cells. PQS has also been studied for its potential use in catalysis, as it has been shown to be an effective catalyst for various chemical reactions.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-11-12-4-2-8-16-10-12)14-7-1-5-13-6-3-9-17-15(13)14/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFBSDPEONRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)



![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
hydrazone](/img/structure/B5881073.png)

![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)
methanone](/img/structure/B5881090.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)
